molecular formula C11H9N B1625438 5-ethynyl-1-methyl-1H-indole CAS No. 61640-21-9

5-ethynyl-1-methyl-1H-indole

Cat. No. B1625438
Key on ui cas rn: 61640-21-9
M. Wt: 155.2 g/mol
InChI Key: PYGMFJNZULYAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08466163B2

Procedure details

5-iodo-1-methyl-1H-indole (1.5 g, 5.84 mmol) were dissolved in mixture of CH2Cl2 (10 ml) and NEt3 (5 ml) and the system was evacuated-back filled by N2 thrice. Pd(PPh3)2Cl2 (122 mg, 3% mol) and TMS-acetylene (0.858 g, 8.7 mmol) were added to it and again flushed N2 into the system. CuI (89 mg, 8% mol) was added and flushed N2 very quickly and reaction was stirred under positive pressure of N2 until reaction completed by TLC (ca. 3 hours). The reaction mixture was diluted with 10 ml of hexane and filtered through celite plug, purified by passing through small column and then suspended in MeOH (20 ml) containing 10 ml of THF. NaOH was added to reaction mixture and stirred at room temp until starting material consumed completely. The reaction mixture was concentrated to 10 ml and extracted with EtOAc from aqueous NH4Cl solution, which was purified by column chromatography; Yield (60%); 1H NMR (300 MHz, CDCl3) δ: 3.03 (s, 1H), 3.73 (s, 3H, NMe), 6.45 (d, J=3.0 Hz, 1H), 7.05 (d, J=3.0 Hz, 1H), 7.23 (d, J=9.0 Hz, 1H), 7.33 (dd, J=9.0, 1.2 Hz, 1H), 7.80 (bs, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.858 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
122 mg
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
89 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[CH:6]=[CH:5]2.[Si]([C:16]#[CH:17])(C)(C)C.N#N>C(Cl)Cl.CCN(CC)CC.CCCCCC.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:16]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[CH:6]=[CH:5]2)#[CH:17] |^1:38,57|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
IC=1C=C2C=CN(C2=CC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0.858 g
Type
reactant
Smiles
[Si](C)(C)(C)C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
122 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Five
Name
CuI
Quantity
89 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the system was evacuated-back
ADDITION
Type
ADDITION
Details
filled by N2 thrice
CUSTOM
Type
CUSTOM
Details
flushed N2 very quickly
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
completed by TLC (ca. 3 hours)
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through celite plug
CUSTOM
Type
CUSTOM
Details
purified
ADDITION
Type
ADDITION
Details
containing 10 ml of THF
ADDITION
Type
ADDITION
Details
NaOH was added to reaction mixture
CUSTOM
Type
CUSTOM
Details
consumed completely
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to 10 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc from aqueous NH4Cl solution, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
Yield (60%)

Outcomes

Product
Name
Type
Smiles
C(#C)C=1C=C2C=CN(C2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.